molecular formula C10H7N3O B8614231 2-Amino-6-(2-furyl)nicotinonitrile

2-Amino-6-(2-furyl)nicotinonitrile

Cat. No.: B8614231
M. Wt: 185.18 g/mol
InChI Key: KWHKZWCSMWEEPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-6-(2-furyl)nicotinonitrile is a useful research compound. Its molecular formula is C10H7N3O and its molecular weight is 185.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H7N3O

Molecular Weight

185.18 g/mol

IUPAC Name

2-amino-6-(furan-2-yl)pyridine-3-carbonitrile

InChI

InChI=1S/C10H7N3O/c11-6-7-3-4-8(13-10(7)12)9-2-1-5-14-9/h1-5H,(H2,12,13)

InChI Key

KWHKZWCSMWEEPA-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=NC(=C(C=C2)C#N)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 2-[[3-cyano-6-(2-furyl)-2-pyridyl]oxy]acetamide (8.0 g, 32.9 mmol) and potassium carbonate (9.1 g, 65.9 mmol) in N,N-dimethylformamide (80 ml) was stirred at 120° C. for 1.5 hours. After cooling as it was, the reaction solution was diluted with water and ethyl acetate, and the insoluble matters were filtered off. The aqueous layer in the filtrate was extracted with ethyl acetate. The combined organic layer was washed with an aqueous saturated solution of ammonium chloride (×2), dried over anhydrous sodium sulfate, and concentrated. The residue was suspended in methanol, and the resulting solid was collected by filtration and washed with methanol, to give the title compound (3.81 g, 63%) as a brown solid.
Name
2-[[3-cyano-6-(2-furyl)-2-pyridyl]oxy]acetamide
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
9.1 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
63%

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